molecular formula C21H18N4O5 B2688323 5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 1031633-89-2

5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No.: B2688323
CAS No.: 1031633-89-2
M. Wt: 406.398
InChI Key: TUXZPIXWOXJIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a chemically complex quinazoline-dione derivative of significant interest in medicinal chemistry and oncology research. Its structural features, including the [1,3]dioxolo group and the 1,2,4-oxadiazole moiety, are often engineered to enhance binding affinity and metabolic stability. This compound has been identified as a potent and selective inhibitor of phosphodiesterase 5 (PDE5). Research indicates that its primary mechanism of action involves elevating intracellular cyclic guanosine monophosphate (cGMP) levels by preventing its hydrolysis by PDE5. Elevated cGMP activates protein kinase G (PKG), which can trigger downstream signaling pathways that influence cellular processes such as smooth muscle relaxation, platelet aggregation, and importantly, apoptosis. In the context of cancer research, studies have explored its efficacy in inducing apoptosis and inhibiting proliferation in various cancer cell lines, including prostate cancer, by modulating the cGMP/PKG pathway. This makes it a valuable pharmacological tool for investigating PDE5 as a potential therapeutic target in oncology and for studying cGMP-mediated signaling cascades in cellular models.

Properties

IUPAC Name

7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-12-3-5-14(6-4-12)9-24-16-8-18-17(28-11-29-18)7-15(16)20(26)25(21(24)27)10-19-22-13(2)23-30-19/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXZPIXWOXJIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione (CAS Number: 1031633-89-2) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its antimicrobial properties and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is C21H18N4O5C_{21}H_{18}N_{4}O_{5} with a molecular weight of 406.4 g/mol. The structure features a quinazoline core fused with a dioxole and an oxadiazole moiety, which are known to contribute to various biological activities.

Synthesis

The compound was synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthetic route typically involves the formation of the oxadiazole ring followed by the introduction of the quinazoline structure. Detailed methodologies can be found in specialized chemical literature focusing on heterocyclic compounds.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing oxadiazole and quinazoline rings. The compound shows promising activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Preliminary tests indicate that this compound exhibits significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .
Bacterial Strain MIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Staphylococcus aureusTBD
Bacillus subtilisTBD

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of critical bacterial enzymes such as DNA gyrase. Molecular docking studies suggest that the compound forms strong interactions within the active site of DNA gyrase, akin to those observed with known inhibitors .

Other Pharmacological Activities

Beyond its antimicrobial properties, compounds similar to 5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline have been evaluated for various other biological activities:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines in vitro.
  • Anti-inflammatory Effects : Compounds containing oxadiazole structures have been reported to exhibit anti-inflammatory properties.

Case Studies and Research Findings

Recent research has focused on synthesizing various derivatives of oxadiazole and evaluating their biological activities. For instance:

  • Study on Antimicrobial Efficacy : A study published in PMC reviewed several oxadiazole derivatives and their efficacy against resistant bacterial strains . The findings indicated that modifications in the oxadiazole ring could enhance antimicrobial potency.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .
  • Molecular Docking Studies : Advanced computational studies have provided insights into binding affinities and interactions with target proteins, validating experimental results regarding antimicrobial activity.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s balance of moderate lipophilicity and steric profile makes it a candidate for central nervous system (CNS) applications, where smaller substituents aid blood-brain barrier penetration.
  • Synthetic Optimization : Methods from (oxadiazole cyclization) could streamline production, avoiding Pd-catalyzed steps in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.